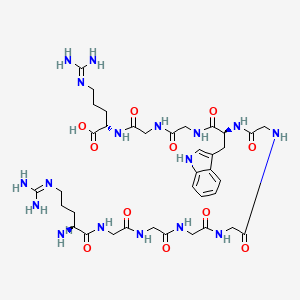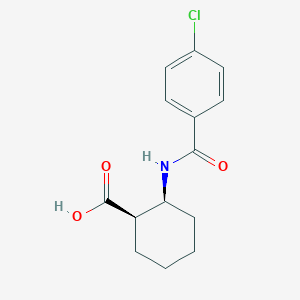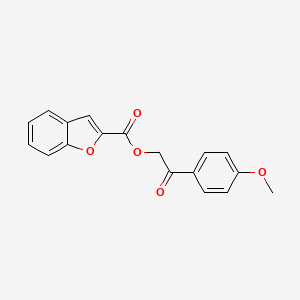
2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxyphenyl group and an oxoethyl ester group attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl₂). This reaction leads to the formation of the benzofuran ring, followed by reductive desulfurization to yield the desired product .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: The methoxy group and other substituents on the benzofuran ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Benzofuran derivatives have shown promise as inhibitors of various enzymes and receptors, making them valuable tools for studying biological pathways.
Medicine: The compound and its derivatives are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: Benzofuran derivatives are used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester depends on its specific biological target. In general, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses. For example, some benzofuran derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzofurancarboxylic acid, 2-(4-hydroxyphenyl)-2-oxoethyl ester
- 2-Benzofurancarboxylic acid, 2-(4-chlorophenyl)-2-oxoethyl ester
- 2-Benzofurancarboxylic acid, 2-(4-nitrophenyl)-2-oxoethyl ester
Uniqueness
2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy. Additionally, the presence of the oxoethyl ester group can provide opportunities for further chemical modifications, allowing researchers to fine-tune the compound’s properties for specific applications.
Propriétés
Numéro CAS |
827611-39-2 |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C18H14O5/c1-21-14-8-6-12(7-9-14)15(19)11-22-18(20)17-10-13-4-2-3-5-16(13)23-17/h2-10H,11H2,1H3 |
Clé InChI |
HBLIJOLULXDAMT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


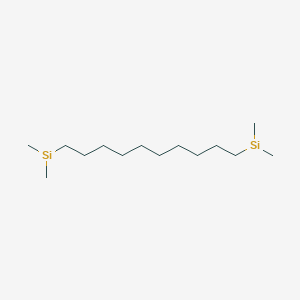
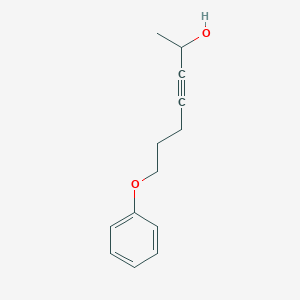
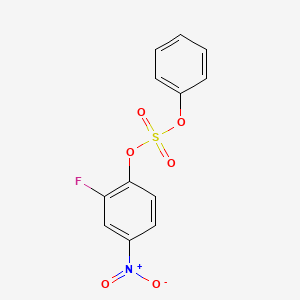
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
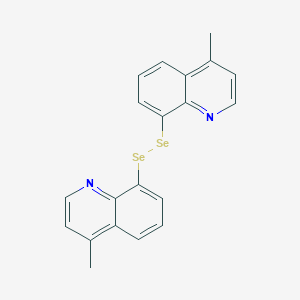
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
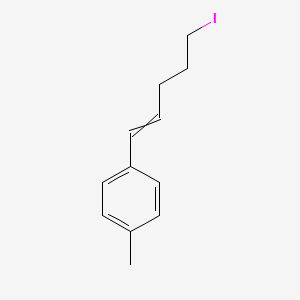
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
